3-Aminoisoquinoline-8-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Biological Activity
Anti-Thrombotic Agents : Research into derivatives of tetrahydroisoquinoline carboxylic acids, closely related to 3-Aminoisoquinoline-8-carboxylic acid, has led to the development of compounds with significant in vitro anti-platelet aggregation and in vivo anti-thrombotic potency. These compounds exhibit a highly unfolded conformation, contributing to their activity (Zhang et al., 2010).
Spasmolytic Activity : Studies on the synthesis and spasmolytic activity of 1-substituted 3-aminoisoquinolines and their derivatives show that biologically active compounds with an isoquinoline nucleus, like those derived from 3-Aminoisoquinoline-8-carboxylic acid, are widely used in medicine. The research has led to the development of acyl derivatives of 3-aminoisoquinolines with promising spasmolytic effects (Sereda et al., 1997).
C-H Bond Functionalization : The use of 8-aminoquinoline, a derivative of 3-Aminoisoquinoline-8-carboxylic acid, as an auxiliary in palladium-catalyzed C-H bond arylation and alkylation has been explored. This approach facilitates the selective functionalization of sp3 and sp2 C-H bonds in carboxylic acid derivatives, indicating the versatility of 3-Aminoisoquinoline-8-carboxylic acid derivatives in synthetic chemistry (Shabashov & Daugulis, 2010).
Antitumor and Enzyme Inhibitory Activities : N-isoquinoline-3-carbonylamino acid benzylesters, structurally related to 3-Aminoisoquinoline-8-carboxylic acid, have shown potent in vitro and in vivo anti-tumor activities. Additionally, these compounds exhibited promising enzyme inhibitory properties, further highlighting the therapeutic potential of 3-Aminoisoquinoline-8-carboxylic acid derivatives (Zheng et al., 2011).
Angiotensin Converting Enzyme Inhibitors : Derivatives of tetrahydroisoquinoline-3-carboxylic acid, similar to 3-Aminoisoquinoline-8-carboxylic acid, have been synthesized and evaluated for their angiotensin converting enzyme (ACE) inhibitory activities and antihypertensive effects. These studies underline the medicinal chemistry applications of 3-Aminoisoquinoline-8-carboxylic acid derivatives (Hayashi et al., 1985).
properties
IUPAC Name |
3-aminoisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGUWRTXNZYPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857234 |
Source
|
Record name | 3-Aminoisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoisoquinoline-8-carboxylic acid | |
CAS RN |
1337882-40-2 |
Source
|
Record name | 3-Aminoisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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